1-ethyl-2,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-PF-5134 is a chemical compound known for its inhibitory activity against certain enzymes. It has been studied for its potential therapeutic applications, particularly in the context of diseases where enzyme inhibition is beneficial .
Preparation Methods
The synthetic routes for GNF-PF-5134 involve several steps, typically starting with the preparation of the core structure followed by functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
GNF-PF-5134 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
GNF-PF-5134 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Potential therapeutic agent for diseases involving enzyme dysregulation.
Industry: Utilized in the development of enzyme inhibitors for various industrial applications.
Mechanism of Action
The mechanism of action of GNF-PF-5134 involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, thereby modulating the biochemical pathways involved. The molecular targets and pathways affected by GNF-PF-5134 are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
GNF-PF-5134 can be compared with other enzyme inhibitors such as:
- GNF-PF-2272
- NSC-66209 These compounds share similar inhibitory activities but differ in their chemical structures and specific enzyme targets. GNF-PF-5134 is unique due to its specific binding affinity and the pathways it affects .
Properties
Molecular Formula |
C17H20N2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
1-ethyl-2,3-dimethyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C17H20N2/c1-4-19-16-13-9-8-12-15(16)18(3)17(19,2)14-10-6-5-7-11-14/h5-13H,4H2,1-3H3 |
InChI Key |
QWPMTQMHWWDYRA-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1(C)C3=CC=CC=C3)C |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1(C)C3=CC=CC=C3)C |
solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.